![molecular formula C7H8N4 B13432999 2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)
2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile is an organic compound that belongs to the class of aminopyrimidines This compound features a pyrimidine ring substituted with a methyl group at the 6-position and an amino group at the 4-position, linked to an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile typically involves the reaction of 6-methyl-4-aminopyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, facilitating the nucleophilic attack on the acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while substitution reactions can produce a variety of aminopyrimidine derivatives.
Applications De Recherche Scientifique
2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpyrimidine: Similar structure but lacks the acetonitrile group.
2-Amino-4-chloro-6-methylpyrimidine: Contains a chloro substituent instead of an amino group.
2-Amino-4-hydroxy-6-methylpyrimidine: Features a hydroxy group in place of the amino group.
Uniqueness
2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile is unique due to the presence of both the amino and acetonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
2-[(6-methylpyrimidin-4-yl)amino]acetonitrile |
InChI |
InChI=1S/C7H8N4/c1-6-4-7(9-3-2-8)11-5-10-6/h4-5H,3H2,1H3,(H,9,10,11) |
Clé InChI |
SFUZWTNXJYGSAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=N1)NCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



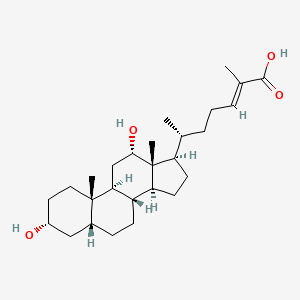
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
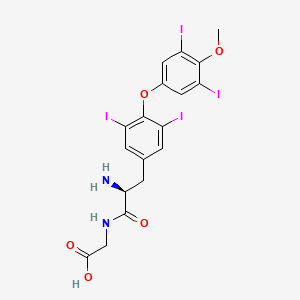

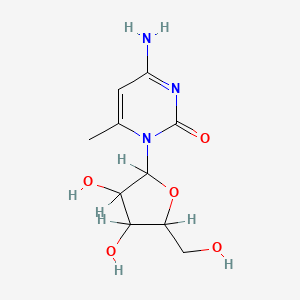
![(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B13432949.png)
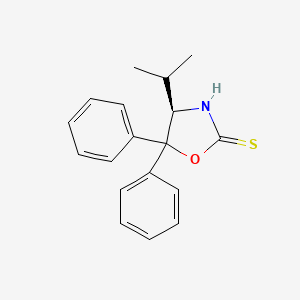


![3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester](/img/structure/B13432966.png)
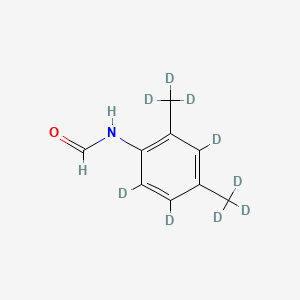
![2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)

